molecular formula C5H7N3O B3352812 Methyl 1H-imidazole-1-carboximidate CAS No. 510710-95-9

Methyl 1H-imidazole-1-carboximidate

Cat. No.: B3352812
CAS No.: 510710-95-9
M. Wt: 125.13 g/mol
InChI Key: QXNJFBMKWDLTRQ-UHFFFAOYSA-N
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Description

Methyl 1H-imidazole-1-carboximidate is a chemical building block of interest in organic synthesis and medicinal chemistry. With the molecular formula C5H7N3O, it features both an imidazole heterocycle and a carboximidate functional group . This structure makes it a potential precursor for the development of more complex molecules, including various carboxamide and carbothioamide derivatives. Research into structurally related imidazole compounds highlights their significant role as intermediates in synthesizing pharmacologically active molecules . For instance, similar 1-methyl-1H-imidazole derivatives are key scaffolds in the synthesis of farnesylation inhibitors and other bioactive compounds . As such, this compound provides a valuable template for constructing novel molecules for biochemical screening and material science applications. It is strictly for research use and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl imidazole-1-carboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-9-5(6)8-3-2-7-4-8/h2-4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNJFBMKWDLTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)N1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476134
Record name Methyl 1H-imidazole-1-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510710-95-9
Record name Methyl 1H-imidazole-1-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Chemical Transformations of Imidazole Carboximidates

Mechanistic Studies of Nucleophilic Reactions at the Imidate Carbon

The imidate carbon atom in methyl 1H-imidazole-1-carboximidate is electrophilic and serves as a primary site for nucleophilic attack. wikipedia.org This reactivity is central to many of its chemical transformations.

The hydrolysis of imidazole (B134444) carboximidates, such as this compound, can proceed through different pathways depending on the reaction conditions, particularly the pH of the solution. cdnsciencepub.comchemguide.co.uk In acidic conditions, the reaction is catalyzed by acid and is reversible. chemguide.co.uk The hydrolysis involves the addition of a water molecule to the protonated substrate, forming a tetrahedral intermediate. cdnsciencepub.com The rate of hydrolysis can be influenced by the acidity of the medium and the structure of the imidate. For instance, the hydrolysis of N-acylimidazoles, which are structurally related to imidazole carboximidates, has been shown to be affected by steric and electronic factors. nih.govresearchgate.net

In alkaline conditions, the hydrolysis is initiated by the attack of a hydroxide (B78521) ion on the imidate carbon. chemguide.co.uk This process, often referred to as saponification, is typically irreversible because the resulting carboxylate ion is deprotonated under basic conditions, driving the reaction to completion. chemistrysteps.com The mechanism involves the formation of a tetrahedral intermediate which then collapses to yield the final products. researchgate.net

The table below summarizes the general characteristics of acid- and base-catalyzed hydrolysis of esters, which share mechanistic similarities with imidates. chemguide.co.ukchemistrysteps.comlibretexts.org

Condition Catalyst/Reactant Reversibility Products
AcidicAcid (catalyst)ReversibleCarboxylic acid and alcohol
Basic (Saponification)Base (reactant)IrreversibleCarboxylate salt and alcohol

This table illustrates the general outcomes of ester hydrolysis, which provides a model for understanding the hydrolysis of imidazole carboximidates. chemguide.co.ukchemistrysteps.comlibretexts.org

Imidazole carboximidates readily undergo addition reactions with a variety of nucleophiles, including alcohols. wikipedia.orgresearchgate.net These reactions, known as alcoholysis, are analogous to hydrolysis and result in the formation of a new ester and an amine. wikipedia.org The reaction is typically catalyzed by either acid or base. youtube.com

In the presence of an alcohol, this compound can be converted to the corresponding orthoester under acidic conditions. wikipedia.org The reaction of N-substituted imidates with alcohols can also lead to the formation of amidinium compounds. rroij.com The reactivity in these addition reactions is influenced by the nature of the imidate, with aliphatic imidates generally being more reactive than their aromatic counterparts. wikipedia.org

The interaction of related compounds, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), with alcohols has been studied, revealing that the products can be either carbamates or N-alkylimidazoles, depending on the structure of the alcohol and the reaction conditions. nebraska.edu For example, non-benzylic alcohols tend to form carbamates, while benzylic primary alcohols can yield N-alkylimidazoles at elevated temperatures. nebraska.edu

Rearrangement and Cyclization Reactions Involving Imidazole Carboximidates

The imidazole ring and the imidate functionality can participate in various rearrangement and cyclization reactions, leading to the formation of more complex heterocyclic structures.

While direct ring expansion of this compound is not commonly reported, related imidazole derivatives can undergo such transformations. For instance, the reaction of 2,4,5-trimethylimidazole with dichlorocarbene (B158193) results in a ring expansion to form a pyrimidine (B1678525) derivative. rsc.org

Imidoyl intermediates, which can be conceptually derived from imidazole carboximidates, are key in the synthesis of imidazoline (B1206853) derivatives. google.comnih.gov Imidazolines can be synthesized through various methods, including the cyclization of N,N'-diarylethylenediamines with triethyl orthoformate, or from aldehydes and ethylenediamines. organic-chemistry.org These reactions highlight the potential for imidazole-based structures to serve as precursors to other five-membered heterocyclic systems.

Imidazole carboximidates, when appropriately functionalized, can undergo intramolecular cyclization reactions to generate fused heterocyclic systems. These reactions are valuable in the synthesis of a wide range of biologically active molecules and advanced materials. rsc.orgacs.orgorganic-chemistry.org For example, the intramolecular cyclization of N-propargylaminopyridines, which are related to functionalized imidazoles, can lead to the formation of imidazo[1,2-a]pyridine (B132010) derivatives. rsc.org

The synthesis of fused imidazole-containing ring systems can also be achieved through methods like dual oxidative amination of C(sp3)–H bonds, which allows for the construction of highly substituted 5,5- and 5,6-fused bicyclic heterocycles. acs.org

Metal-Mediated and Catalytic Transformations

The reactivity of imidazole carboximidates can be significantly enhanced and directed through the use of metal catalysts. Transition metals such as palladium, iridium, and copper can catalyze a variety of transformations, including cross-coupling and C-H activation reactions. rsc.org

While specific examples involving this compound are not extensively documented, the broader class of imidates and imidazole derivatives participate in numerous metal-mediated reactions. For instance, palladium-catalyzed cyclization of 2,3-allenyl amines with aryl iodides can produce polysubstituted 2-imidazoline derivatives. organic-chemistry.org Iridium catalysts have been employed for the N-alkylation of amides and carbamates using alcohols as the alkylating agents, proceeding through a "borrowing hydrogen" mechanism. rsc.org These examples underscore the potential for developing novel metal-catalyzed transformations of this compound and its derivatives.

Influence of Metal Centers on Imidate Reactivity and Selectivity

The interaction between imidazole carboximidates and metal centers can significantly modulate the reactivity of the imidate group. The nitrogen atoms of the imidazole ring can coordinate to metal ions, which can, in turn, influence the electronic properties of the N-carboximidate moiety. This coordination can either activate or deactivate the substrate towards certain reactions.

Research on related N-acylimidazoles has shown that transition metals, particularly nickel, play a crucial role in mediating cross-coupling reactions. For instance, nickel-catalyzed acylations of aryl bromides using acylimidazoles have been reported. In these reactions, the nickel center is believed to facilitate the formation of acyl radicals from the imidazolide, a process that is a departure from traditional polar mechanisms. This suggests that a similar activation of the carboximidate group in this compound by a nickel catalyst could lead to novel bond-forming reactions.

Furthermore, computational studies on the interaction between imidazole derivatives and various metal cations (such as Li⁺, Na⁺, K⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Ba²⁺, Hg²⁺, and Pb²⁺) have shown that the binding energy is influenced by the nature of the substituents on the imidazole ring. Electron-donating groups tend to increase the metal-binding energy, while electron-withdrawing groups decrease it. This principle would apply to this compound, where the carboximidate group's electronic character would modulate its interaction with different metal centers, thereby affecting its reactivity and the selectivity of its transformations.

The coordination of the imidazole nitrogen to a metal center can also influence the regioselectivity of reactions. For example, in metal-catalyzed C-H functionalization reactions of imidazoles, the metal can direct the reaction to a specific position on the imidazole ring. While the primary site of reactivity for this compound is expected to be the carboximidate group itself, the coordination to a metal center could potentially open up pathways for transformations at the imidazole ring carbons.

A summary of metal-ligand interactions and their potential influence on reactivity is presented in the table below.

Metal CenterLigand SystemPotential Influence on Reactivity
Nickel(II)Phosphine ligandsActivation of the N-acyl/N-carboximidate group for cross-coupling reactions.
Palladium(II)Phosphine ligandsCatalysis of C-H arylation at the C2 position of the imidazole ring.
Copper(I)/Copper(II)Various ligandsCan catalyze N-arylation and other coupling reactions of the imidazole ring.
Zinc(II)-Can act as a Lewis acid to activate the imidate group.

This table is based on data from related imidazole compounds and represents potential reactivities for this compound.

Role of Catalysts in Reaction Efficiency and Product Distribution

Catalysts are indispensable in controlling the efficiency and outcome of chemical reactions involving imidazole derivatives. In the context of imidazole carboximidates, catalysts can be broadly categorized into metal-based catalysts and organocatalysts, each influencing the reaction pathway and product distribution in distinct ways.

Metal-Based Catalysts:

Transition metal catalysts, such as those based on nickel, palladium, and copper, are widely employed in the functionalization of imidazoles. Nickel catalysts, in particular, have been shown to be effective for the C-H arylation and alkenylation of imidazoles. nih.gov For instance, a system comprising Ni(OTf)₂ with a dicyclohexylphosphinoethane (dcype) ligand has been used for the C-H arylation of imidazoles with phenol (B47542) derivatives. nih.gov By modifying the ligand to a dicyclohexylphosphinothiophene (dcypt), the reaction can be directed towards C-H alkenylation. nih.gov The choice of ligand is therefore critical in determining the product distribution.

In the case of this compound, a nickel catalyst could potentially activate the C-H bonds of the imidazole ring for coupling reactions, while the carboximidate group might remain intact or undergo subsequent transformations. The efficiency of such a catalytic process would depend on factors like the choice of the nickel precursor, the ligand, the base, and the solvent. A tertiary alcohol as a solvent has been found to be key for the success of nickel-catalyzed C-H coupling of imidazoles. nih.gov

The following table summarizes the effect of different catalytic systems on the outcome of reactions with imidazole derivatives, which could be extrapolated to this compound.

Catalyst SystemReactantsProduct TypeReference
Ni(OTf)₂ / dcype / K₃PO₄ in t-amyl alcoholImidazole, Phenol derivativeC2-Arylated imidazole nih.gov
Ni(OTf)₂ / dcypt / K₃PO₄ in t-amyl alcoholImidazole, Enol derivativeC2-Alkenylated imidazole nih.gov
Ni(OTf)₂ / dcype / K₃PO₄ in t-amyl alcoholImidazole, ChloroareneC2-Arylated imidazole nih.gov

This data is for general imidazoles and serves as a predictive model for the reactivity of this compound.

Organocatalysts:

While metal catalysts are powerful, there is a growing interest in organocatalysis to avoid metal contamination in the final products. For reactions involving imidazole derivatives, certain organic molecules can act as catalysts. For example, in the hydrolysis of N-acylimidazoles, imidazole itself can act as a general base catalyst.

The reactivity of the carboximidate group in this compound is expected to be susceptible to both acid and base catalysis. Protic acids could activate the imidate nitrogen, making the carbon more electrophilic and susceptible to nucleophilic attack. Conversely, bases could deprotonate a nucleophile, increasing its reactivity towards the imidate carbon. The efficiency and product distribution in such catalysed reactions would be highly dependent on the nature of the catalyst and the reaction conditions.

Applications of Imidazole Carboximidates in Advanced Organic Synthesis

Synthetic Building Blocks and Reactive Intermediates

The inherent reactivity of the imidazole-1-carboximidate moiety positions it as a prime candidate for use as a synthetic building block and a precursor to various reactive intermediates.

Precursors for the Construction of Diverse Heterocyclic Architectures

N-substituted imidazoles are well-documented precursors for the synthesis of a wide array of heterocyclic systems. rsc.orgnih.gov The imidazole (B134444) ring itself can act as a leaving group or participate in cyclization reactions. It is plausible that Methyl 1H-imidazole-1-carboximidate could serve as a precursor for various imidazole-containing heterocycles. For instance, the carboximidate functionality could be targeted by nucleophiles, leading to the formation of new ring systems.

Drawing a parallel with N-acylimidazoles, which are excellent acylating agents, this compound could potentially act as a "carboximidoyl" transfer agent. researchgate.netkyoto-u.ac.jpnih.gov This would enable the introduction of the carboximidoyl group onto other molecules, which could then undergo subsequent intramolecular reactions to form diverse heterocyclic structures. The reactivity of such a system would likely be tunable, offering a strategic advantage in complex synthetic sequences.

Formation of Imidazole-Containing Carboxamidrazones and Hydrazonoyl Cyanides

The synthesis of imidazole-containing carboxamidrazones and hydrazonoyl cyanides is of significant interest due to the biological activities associated with these scaffolds. researchgate.netresearcher.lifeuminho.pt While direct synthesis from this compound has not been reported, the reaction of related 5-amino-4-cyanoformimidoyl imidazoles with various hydrazines is a known route to these compounds. researchgate.netresearcher.life

It is conceivable that this compound could react with hydrazine (B178648) derivatives to yield imidazole-1-carboxamidrazones. The reaction would likely proceed via nucleophilic attack of the hydrazine on the electrophilic carbon of the carboximidate group, followed by elimination of methanol.

Table 1: Plausible Reaction for the Formation of Imidazole-1-carboxamidrazone

Reactant 1Reactant 2ProductPotential Conditions
This compoundHydrazineImidazole-1-carboxamidrazoneMild, anhydrous

Similarly, the synthesis of hydrazonoyl cyanides often involves the dehydration of carboxamidrazones or the reaction of hydrazonoyl halides with cyanide sources. researchgate.net If this compound can indeed be converted to the corresponding carboxamidrazone, a subsequent dehydration step could potentially yield the desired hydrazonoyl cyanide. The reaction conditions would likely play a crucial role in directing the outcome of these transformations. researchgate.net

Functionalization of Complex Molecular Scaffolds

The selective modification of complex molecules is a paramount challenge in organic synthesis, particularly in the late-stage functionalization of drug candidates. N-acylimidazoles have emerged as valuable reagents for this purpose due to their moderate reactivity and selectivity. researchgate.netkyoto-u.ac.jp They can selectively acylate specific functional groups within a complex molecule without affecting other sensitive moieties.

Extrapolating from this, this compound could serve as a reagent for the "carboximidoylation" of complex molecular scaffolds. This would introduce a new functional group that could be further elaborated, providing a handle for diversification of molecular libraries. The mild reaction conditions typically associated with N-functionalized imidazoles would be a significant advantage in this context, preserving the integrity of the parent molecule.

Development of New Organic Reagents Based on Imidate Functionality

The imidate functional group is a versatile synthon in organic chemistry, known for its participation in various transformations. wikipedia.org Carboximidates, or imino ethers, are electrophilic and can undergo a range of addition reactions. wikipedia.org

This compound itself represents a novel organic reagent. Its utility could be expanded by modifying the methyl group or the imidazole ring, thereby tuning its reactivity and substrate scope. For example, the development of chiral versions of this reagent could open avenues for asymmetric synthesis.

Furthermore, the imidazole leaving group is known to be a good one, which could be exploited in the design of new reagents for various chemical transformations. The development of reagents based on the imidazole-carboximidate scaffold could lead to novel methodologies for the construction of carbon-nitrogen and carbon-oxygen bonds.

Coordination Chemistry and Metal Complexes of Imidazole Carboximidates

Synthesis and Characterization of Imidazole (B134444) Carboximidate Metal Complexes

The synthesis of metal complexes with imidazole-based ligands is typically achieved through direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting products are then characterized using a suite of analytical techniques to determine their structure, composition, and properties.

Copper(II) complexes of imidazole derivatives are of significant interest due to their diverse structural features and potential applications. researchgate.net The formation of these complexes can often be accomplished through straightforward, one-step synthetic procedures. For instance, reacting an imidazole-based ligand, such as imidazole-2-carboxaldehyde (an analog of an imidazole carboximidate), with a copper salt like copper(II) sulfate (B86663) pentahydrate in an aqueous solution can lead to the immediate precipitation of the complex. nih.govresearchgate.net

A general synthetic approach involves dissolving the imidazole derivative and the copper(II) salt, often in separate portions of a solvent like ethanol, methanol, or water, and then mixing the solutions. nih.govmdpi.com The reaction is typically stirred at room temperature for several hours, and the solid product can be isolated by filtration after slow evaporation of the solvent. mdpi.com

Characterization of the resulting copper(II) complexes is crucial for confirming their formation and elucidating their structure. Common techniques include:

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the ligand to the metal ion. For example, a shift or disappearance of the N-H stretching vibration band (around 3127 cm⁻¹) can indicate the coordination of an imidazole nitrogen atom to the copper center. nih.gov

Elemental Analysis: To confirm the stoichiometric ratio of metal to ligand in the final product. researchgate.net

UV-Visible Spectroscopy: To study the electronic properties of the complex and provide insight into the coordination environment of the Cu(II) ion. researchgate.net

For example, the reaction of copper(II) methacrylate (B99206) with various imidazole derivatives like 2-methylimidazole (B133640) and 2-ethylimidazole (B144533) yields crystalline complexes with a general formula of [Cu(R-Im)₂(Macr)₂]. mdpi.comnih.gov

The design of the imidazole ligand itself is a powerful tool for tuning the properties of the resulting metal complexes. By introducing different substituent groups on the imidazole ring or modifying the carboximidate functionality, chemists can control the coordination geometry, stability, and reactivity of the complex. nih.govrsc.org

Using mixed-ligand systems is another effective strategy for creating novel coordination polymers with desired structures. mdpi.com For instance, the combination of bis-imidazole ligands with various polycarboxylate ligands has been used to systematically synthesize coordination polymers with diverse topologies, demonstrating that auxiliary ligands can work in concert with the primary N-containing ligands to satisfy the coordination requirements of the metal ion. mdpi.com

The flexibility of the ligand plays a key role. For example, using a flexible ligand like 1,2-bis(imidazol-1-ylmethyl)benzene allows for the construction of different network structures depending on the other ligands and metal ions present. mdpi.com The choice of substituents can also influence the final structure; for instance, complexes derived from 2-methylimidazole can exhibit different coordination polymers compared to those from unsubstituted imidazole. researchgate.net This highlights the principle that even small modifications to the ligand can lead to significant changes in the supramolecular assembly. researchgate.net

Investigation of Metal-Ligand Interactions and Bonding Modes

In imidazole-based ligands, the primary coordination site is typically the basic, imine-like nitrogen atom of the imidazole ring, which acts as a pure sigma-donor. wikipedia.org The introduction of a carboximidate group provides additional potential donor atoms (nitrogen and oxygen), allowing for more complex bonding modes. wikipedia.org

Upon deprotonation, an amide or imidic acid forms an anion that exhibits resonance. When this anion coordinates to a metal, it is referred to as an O-bound imidate or an N-bound amidate, making it a versatile ligand. wikipedia.org Studies on related imidazole-carboxylate ligands show they can act as bidentate N,O-donors, chelating to a metal center. researchgate.net

X-ray crystallography is the most powerful technique for determining the precise nature of metal-ligand interactions. It provides data on coordination numbers, geometries, and bond lengths. For example, in copper(II) complexes with imidazole derivatives, various coordination geometries have been observed, including distorted octahedral and square-pyramidal. mdpi.com

Table 1: Selected Bond Lengths in a Representative Copper(II)-Imidazole Complex

Bond Length (Å) Coordination Geometry Reference
Cu1–O 1.9713 Distorted Octahedral mdpi.com
Cu1–N1 1.9891 Distorted Octahedral mdpi.com

Data for [Cu(2-MeIm)₂(Macr)₂]

The interaction between metal ions and imidazole can be accurately modeled using computational methods, which help to understand the nature of the bonding and the influence of the solvent. nih.gov These theoretical studies confirm that coordination involves charge transfer from the ligand to the metal. rsc.org

Exploration of Magnetic Properties of Imidazole Carboximidate-Containing Systems

Metal complexes containing imidazole-based ligands can exhibit interesting magnetic properties, particularly when paramagnetic metal ions like copper(II) (d⁹) or cobalt(II) (d⁷) are involved. The magnetic behavior of these systems is governed by the electronic structure of the metal ion and the nature of the interactions between metal centers, which are mediated by the bridging ligands.

Magnetic susceptibility measurements as a function of temperature are a key tool for investigating these properties. researchgate.net In studies of mononuclear Co(II) complexes with imidazole-carboxylate ligands, a decrease in the product of molar magnetic susceptibility and temperature (χMT) at low temperatures suggests the presence of weak antiferromagnetic coupling between the metal centers. researchgate.net

For some dinuclear copper(II) complexes, intramolecular π-π stacking interactions between the aromatic parts of the ligands can influence the magnetic properties. rsc.org Depending on the specific structure and the bridging ligands, both antiferromagnetic and weak ferromagnetic interactions have been observed in copper(II) complexes containing imidazole derivatives. researchgate.netrsc.org For instance, analysis of cobalt(II) imidazole-carboxylate complexes revealed a high-spin electronic state. researchgate.net

Table 2: Magnetic Data for a Cobalt(II)-Imidazole-Carboxylate Complex

Parameter Value Unit
Curie Constant (C) 3.12 cm³·K·mol⁻¹
Weiss Constant (θ) -0.66 K
g-value 2.58 -

Data for Co(HIMC)₂(H₂O)₂. researchgate.net

The magnetic properties are highly sensitive to the geometry of the complex and the orbital contributions to the magnetic moment. researchgate.net

Following a comprehensive search for scientific literature and data pertaining to "Methyl 1H-imidazole-1-carboximidate," it has been determined that there is insufficient publicly available information to generate the detailed article as requested. The specific experimental data required for each section of the outline—including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, vibrational and electronic absorption spectroscopy (IR/UV-Vis), and mass spectrometry—could not be located for this particular compound.

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Therefore, it is not possible to provide an accurate and scientifically rigorous article that adheres to the provided outline and content inclusions. Generating such an article would require access to proprietary research data or the synthesis and analysis of the compound, which is beyond the scope of this service.

Computational and Theoretical Investigations of Methyl 1h Imidazole 1 Carboximidate Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) stands as a cornerstone in computational chemistry for investigating the molecular properties and reaction mechanisms of heterocyclic compounds like imidazole (B134444) derivatives. nih.gov DFT calculations are instrumental in understanding chemical reactions, improving synthesis procedures, and designing novel materials. nih.gov By modeling the transition states and reaction energy profiles, DFT can elucidate the intricate steps of chemical transformations.

For imidazole systems, DFT has been employed to study mechanisms such as electrophilic substitution, proton transfer, and cycloaddition reactions. nih.govnih.gov Functionals like B3LYP and M06, combined with basis sets such as 6-311G(d,p), are commonly used to provide a detailed account of electronic structure, electronic transitions, and molecular surfaces. nih.govbohrium.com For a molecule like Methyl 1H-imidazole-1-carboximidate, DFT could be used to explore its reactivity with various electrophiles and nucleophiles, predict the most likely pathways for its synthesis or degradation, and understand the thermodynamics and kinetics of these processes. For instance, calculations could determine the activation energies for rotation around the N-C bond or for protonation at different nitrogen sites, providing a comprehensive picture of its chemical behavior.

Molecular Modeling and Electronic Structure Analysis

Molecular modeling techniques are crucial for understanding the three-dimensional structure and electronic properties of molecules, which in turn dictate their reactivity and interactions.

Conformational Analysis and Energetic Profiles

The flexibility of the carboximidate group attached to the imidazole ring allows for multiple spatial orientations, or conformations. Conformational analysis is employed to identify the most stable arrangement of the atoms, corresponding to the global minimum on the potential energy surface (PES). nih.gov This is typically achieved by performing a PES scan, where the energy of the molecule is calculated as a function of the rotation around specific single bonds (dihedral angles). nih.gov

For this compound, key dihedral angles would include the C-N bond connecting the substituent to the imidazole ring and the C-O bond within the carboximidate group. By systematically rotating these bonds and calculating the corresponding energy at a reliable level of theory (e.g., B3LYP/6-311++G(d,p)), an energetic profile can be constructed. nih.gov This profile reveals the energy barriers between different conformers and identifies the lowest-energy structure, which is the most populated conformation at equilibrium. nih.gov Such studies have been successfully applied to various complex imidazole derivatives to determine their most stable geometries. nih.gov

Illustrative Energetic Profile Data for a Rotatable Bond
Dihedral Angle (°)Relative Energy (kcal/mol)Conformation Type
05.2Eclipsed (Transition State)
600.5Gauche (Local Minimum)
1204.8Eclipsed (Transition State)
1800.0Anti (Global Minimum)

Charge Distribution and Reactivity Site Prediction

The electronic structure of a molecule governs its reactivity. Computational methods provide powerful tools to visualize and quantify charge distribution, thereby predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are color-coded diagrams that illustrate the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.netasianpubs.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the charge distribution by calculating the partial charges on each atom. This allows for a quantitative assessment of the electron density at different sites within the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (Eg) is an indicator of the molecule's kinetic stability and reactivity. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com These parameters, often termed global reactivity descriptors, are widely calculated for imidazole derivatives to understand their chemical behavior. nih.gov

Example of Calculated Global Reactivity Descriptors
ParameterDefinitionIllustrative Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2
Energy Gap (ΔE)ELUMO - EHOMO5.3
Hardness (η)(ELUMO - EHOMO) / 22.65
Softness (S)1 / (2η)0.189

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is invaluable for structure confirmation and interpretation of experimental data. asianpubs.org

Vibrational Spectroscopy (IR & Raman): Theoretical vibrational frequencies can be calculated using DFT. These calculations help in the assignment of experimental IR and Raman spectra, as each calculated vibrational mode can be animated to visualize the corresponding atomic motions. bohrium.commdpi.com A scaling factor is often applied to the calculated frequencies to improve agreement with experimental values, accounting for anharmonicity and other theoretical approximations. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. asianpubs.org These theoretical values, when referenced against a standard like tetramethylsilane (TMS), can be directly compared with experimental spectra to aid in signal assignment and structural elucidation. jchemrev.com

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. asianpubs.org It calculates the energies of electronic transitions (e.g., π → π* and n → π*), which correspond to the absorption wavelengths (λmax) observed in a UV-Vis spectrum. nih.gov

The close correlation between calculated and experimental spectra serves as a powerful validation of the computed molecular structure and electronic properties. bohrium.commdpi.com

Studies of Intermolecular Interactions and Crystal Packing Phenomena

In the solid state, the arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Computational methods are essential for analyzing these forces. mdpi.com

For imidazole derivatives, crystal packing is often dictated by hydrogen bonds (e.g., C-H···N, C-H···O), π-π stacking between aromatic rings, and weaker van der Waals forces. mdpi.comnih.gov The study of these non-covalent interactions is critical for understanding polymorphism, solubility, and other material properties.

Q & A

Q. What are the key synthetic routes for Methyl 1H-imidazole-1-carboximidate, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous imidazole derivatives are synthesized using reagents like cesium carbonate in polar aprotic solvents (e.g., DMF) under controlled temperatures (40–60°C) to optimize reaction kinetics . Critical parameters include:

  • Catalyst choice : Base catalysts (e.g., Cs₂CO₃) enhance nucleophilicity.
  • Solvent selection : Polar solvents stabilize intermediates.
  • Temperature : Elevated temperatures (40–100°C) accelerate reactions but may increase side products.
  • Purification : Column chromatography or recrystallization ensures purity .

Q. What safety protocols are essential when handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste disposal : Segregate chemical waste and collaborate with certified hazardous waste management services .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

  • Multi-technique validation : Combine NMR, IR, and X-ray crystallography. For instance, SHELX programs refine crystal structures to resolve ambiguities in bond lengths/angles .
  • Computational modeling : Density Functional Theory (DFT) calculations predict NMR/IR spectra for comparison with experimental data.
  • Literature cross-check : Use databases (Scopus, Reaxys) to compare reported spectral signatures and identify outliers .

Q. What experimental design strategies optimize the compound’s reactivity in cross-coupling reactions?

  • Design of Experiments (DoE) : Systematically vary catalysts (e.g., Pd/C, CuI), solvents (DMF vs. THF), and temperatures to identify optimal conditions.
  • Kinetic studies : Monitor reaction progress via HPLC or in-situ FTIR to detect intermediates.
  • Steric/electronic analysis : Use Hammett constants or molecular docking to predict substituent effects on reactivity .

Q. How can researchers validate the compound’s stability under varying storage conditions?

  • Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV irradiation) for 4–8 weeks.
  • Analytical monitoring : Track degradation via HPLC-MS and quantify impurities using calibration curves.
  • Crystallographic stability : Assess polymorphic transitions using powder XRD after stress testing .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Purity assessment : Re-crystallize the compound and re-measure melting points. Impurities lower observed melting ranges.
  • Thermodynamic validation : Perform Differential Scanning Calorimetry (DSC) to compare experimental enthalpy values with computational predictions (e.g., COSMO-RS).
  • Literature survey : Cross-reference CAS registry data for similar imidazole derivatives (e.g., 1-Methyl-1H-imidazole-4-carboxylic acid methyl ester, mp 102–103°C) to contextualize results .

Methodological Resources

Q. Which computational tools are recommended for studying this compound’s electronic properties?

  • Software : Gaussian (DFT), AutoDock (molecular docking), and Mercury (crystallographic visualization).
  • Parameters : Calculate HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to predict reactivity .

Q. How can researchers leverage crystallography to confirm tautomeric forms of the compound?

  • High-resolution XRD : Use SHELXL to refine hydrogen atom positions and identify dominant tautomers.
  • Neutron diffraction : Resolve proton positions in cases where XRD lacks precision .

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Reactant of Route 1
Methyl 1H-imidazole-1-carboximidate
Reactant of Route 2
Methyl 1H-imidazole-1-carboximidate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.